
4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
Research has demonstrated the synthesis of 1,3,4-oxadiazole derivatives with potential anticancer properties. For instance, a study by Salahuddin et al. (2014) detailed the synthesis of 1,3,4-oxadiazole derivatives evaluated for their in vitro anticancer activity against various cancer cell lines, with one compound showing significant activity against a breast cancer cell line (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014). Another study by Ravinaik et al. (2021) reported on the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines (Ravinaik, B., M. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Material Science Applications
In the field of material science, aromatic polyamides incorporating 1,3,4-oxadiazole units have been synthesized for their desirable properties such as good thermal stability and the ability to form thin, flexible films. A study by Sava et al. (2003) focused on aromatic polyamides with pendent acetoxybenzamide groups, revealing their solubility in certain solvents and potential for creating materials with specified mechanical properties (Sava, I., M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, & T. Pakuła, 2003).
Antimicrobial and Antitubercular Screening
Compounds featuring the 1,3,4-oxadiazole moiety have also been evaluated for their antimicrobial and antitubercular effects. Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and screened them for antitubercular activity against Mycobacterium tuberculosis, identifying lead molecules with significant activity and low toxicity against a normal cell line (Nayak, N., J. Ramprasad, U. Dalimba, P. Yogeeswari, & D. Sriram, 2016).
Mecanismo De Acción
Target of Action
The compound “4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of the 1,3,4-oxadiazole nucleus . The 1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are known to target various enzymes including thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
The compound interacts non-covalently with its targets, blocking their activity . For instance, it can inhibit the activity of enzymes like thymidylate synthase, which is involved in DNA synthesis, and HDAC, which is involved in gene expression . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting thymidylate synthase, it can disrupt the synthesis of DNA, thereby inhibiting the proliferation of cancer cells . By inhibiting HDAC, it can alter gene expression, potentially leading to the death of cancer cells .
Pharmacokinetics
Some 1,3,4-oxadiazole derivatives have demonstrated good plasma exposure and partial blood-brain barrier penetration , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation. By targeting key enzymes involved in cell proliferation and survival, it can induce the death of cancer cells . Some 1,3,4-oxadiazole derivatives have shown significant antitumor activity .
Safety and Hazards
Propiedades
IUPAC Name |
4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11(21)12-7-9-13(10-8-12)15(22)18-17-20-19-16(23-17)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZAVCDTGLIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B3012314.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)
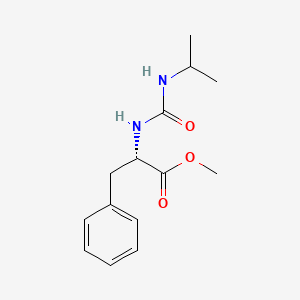

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)
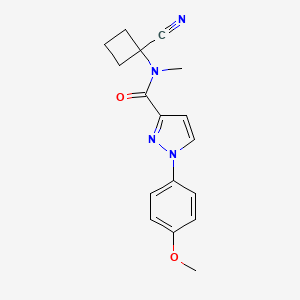
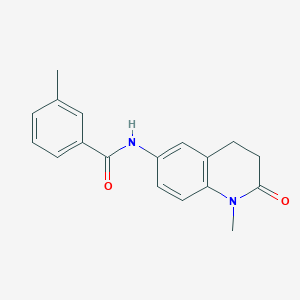
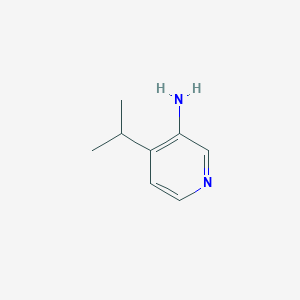
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
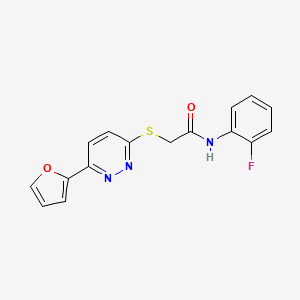
![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)
